molecular formula C38H41F2NO6 B1664447 Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1) CAS No. 113800-13-8

Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)

Cat. No. B1664447
M. Wt: 645.7 g/mol
InChI Key: IHJNAJLLYQKQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHR-5360 is a biochemical.

Scientific Research Applications

Synthesis and Analytical Chemistry

Benzeneacetic acid compounds have been extensively utilized in the field of synthesis and analytical chemistry. For instance, a study by Khalifa (2001) isolated non-alkaloidal compounds from Crinum bulbispermum bulbs, including p-hydroxybenzene acetic acid Ethyl ester, highlighting the compound's role in the isolation and characterization of natural products (Khalifa, 2001). Additionally, synthesis research by Wang Jiangxi (2014) on Iloperidone related substances demonstrated the compound's significance in quality control and structural confirmation through various spectroscopic methods (Wang Jiangxi, 2014).

Medicinal Chemistry and Pharmacology

In medicinal chemistry and pharmacology, benzeneacetic acid derivatives have been prominent. Brands et al. (2003) described an efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant, showcasing the compound's application in developing therapeutic agents (Brands et al., 2003). Moreover, the study by Rasmussen et al. (2005) on the preclinical pharmacology of FMPD elucidated the compound's potential as an antipsychotic, highlighting its receptor affinity and providing insights into its therapeutic applications (Rasmussen et al., 2005).

Material Science

Benzeneacetic acid derivatives have also been used in the field of material science. The research by Liaw et al. (2001, 2002) on the synthesis and characterization of new polyimides and polyamides demonstrated the compound's utility in developing advanced materials with desirable thermal and solubility properties (Liaw et al., 2001); (Liaw et al., 2002).

properties

CAS RN

113800-13-8

Product Name

Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)

Molecular Formula

C38H41F2NO6

Molecular Weight

645.7 g/mol

IUPAC Name

1-[4-[3-[4-[bis(4-fluorophenyl)methyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C30H33F2NO3.C8H8O3/c1-21(34)25-8-13-28(29(20-25)35-2)36-19-3-16-33-17-14-24(15-18-33)30(22-4-9-26(31)10-5-22)23-6-11-27(32)12-7-23;9-7(8(10)11)6-4-2-1-3-5-6/h4-13,20,24,30H,3,14-19H2,1-2H3;1-5,7,9H,(H,10,11)

InChI Key

IHJNAJLLYQKQFN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(4-(3-(4-bis(bis(4-fluorophenyl)methyl)-1-piperdinyl)propoxy)-3-methoxyphenyl)ethanone
AHR 5360
AHR 5460C
AHR-5360
AHR-5360C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)
Reactant of Route 2
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)
Reactant of Route 3
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)
Reactant of Route 4
Reactant of Route 4
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)
Reactant of Route 5
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)
Reactant of Route 6
Reactant of Route 6
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)

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